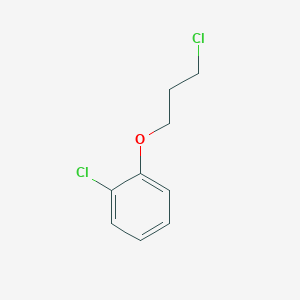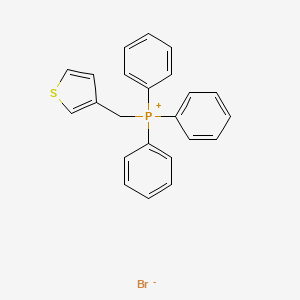
3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) ester, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidine carboxylate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines during chemical reactions. The Boc group is widely used due to its stability under various conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidine carboxylate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The Boc group is introduced to protect the amine functionality, preventing it from reacting under subsequent reaction conditions .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often employs flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidine carboxylate undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: TFA, HCl, or other strong acids are commonly used to remove the Boc group.
Substitution: Various nucleophiles can react with the Boc-protected amine under appropriate conditions.
Major Products Formed
Deprotection: The major product is the free amine after the removal of the Boc group.
Substitution: Depending on the nucleophile used, various substituted amine derivatives can be formed.
Scientific Research Applications
(S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidine carboxylate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules where amine protection is necessary.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Applied in the large-scale synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidine carboxylate primarily involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from reacting under various conditions. Upon deprotection, the Boc group is cleaved, typically through acid-catalyzed hydrolysis, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidine carboxylate is unique due to its specific structure, which includes an oxazolidine ring. This structure provides distinct reactivity and stability compared to other Boc-protected compounds. The presence of the oxazolidine ring can influence the compound’s behavior in various chemical reactions, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C11H18NO5- |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)/p-1/t7-/m0/s1 |
InChI Key |
XUYBSTJQGVZMSK-ZETCQYMHSA-M |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)[O-])C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(N(C(CO1)C(=O)[O-])C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-cyclopropyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8649868.png)



![Methyl 3-[(methanesulfonyl)(methyl)amino]-5-nitrobenzoate](/img/structure/B8649901.png)



![4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-[(4-bromophenyl)amino]-](/img/structure/B8649940.png)




